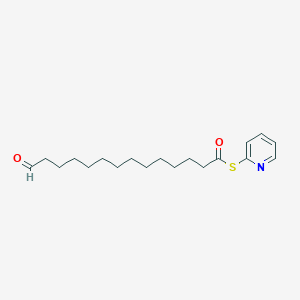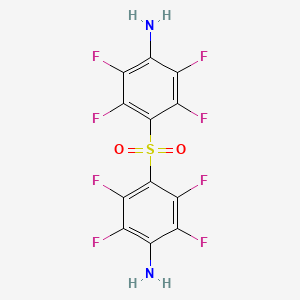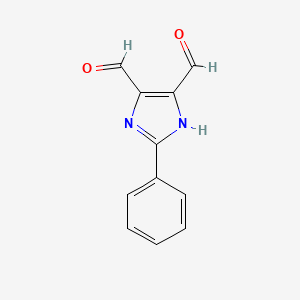
2-Phenyl-1H-imidazole-4,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1H-imidazole-4,5-dicarbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and two aldehyde groups at the 4 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde typically involves the cyclization of amido-nitriles or other precursor molecules under specific conditions. One common method involves the reaction of 2-hydroxy-1,2-diphenylethanone with thiourea in a solvent like DMF at elevated temperatures . The resultant intermediate can then be further reacted with appropriate reagents to introduce the aldehyde groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid.
Reduction: 2-Phenyl-1H-imidazole-4,5-dimethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1H-imidazole-4,5-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including metal-organic frameworks and catalysts.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid
- 2-Phenyl-1H-imidazole-4,5-dimethanol
- 4,5-Diphenyl-1H-imidazole
Comparison: 2-Phenyl-1H-imidazole-4,5-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups, which provide versatility in chemical modifications and potential biological activities. In contrast, 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid and 2-Phenyl-1H-imidazole-4,5-dimethanol have different functional groups that confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
171102-96-8 |
|---|---|
Molekularformel |
C11H8N2O2 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2-phenyl-1H-imidazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-6-9-10(7-15)13-11(12-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
InChI-Schlüssel |
PFTZHGCACDPVNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
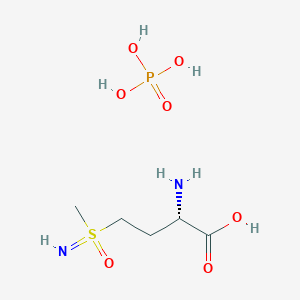
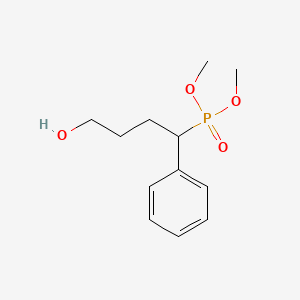

![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)


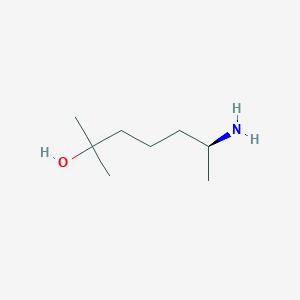
![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
